molecular formula C16H15N7S B12248959 N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine

N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine

Cat. No.: B12248959
M. Wt: 337.4 g/mol
InChI Key: TULNIKQGAYDODJ-UHFFFAOYSA-N
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Description

N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is a complex heterocyclic compound that combines pyrazolo[1,5-a]pyrimidine and thieno[3,2-d]pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This is followed by further functionalization to introduce the pyrazolo[1,5-a]pyrimidine moiety .

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is unique due to its combination of pyrazolo[1,5-a]pyrimidine and thieno[3,2-d]pyrimidine moieties, which endow it with distinct biological activities and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C16H15N7S

Molecular Weight

337.4 g/mol

IUPAC Name

5-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H15N7S/c1-10-6-14(23-13(20-10)2-4-19-23)21-11-7-22(8-11)16-15-12(3-5-24-15)17-9-18-16/h2-6,9,11,21H,7-8H2,1H3

InChI Key

TULNIKQGAYDODJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NC3CN(C3)C4=NC=NC5=C4SC=C5

Origin of Product

United States

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